N-アセチル-d-セリン

説明

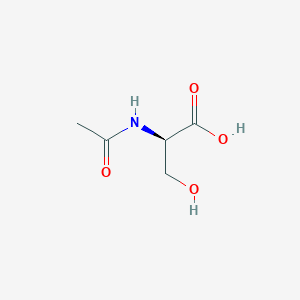

®-2-acetamido-3-hydroxypropanoic acid is a chiral amino acid derivative that plays a significant role in various biochemical processes It is known for its structural similarity to serine and threonine, which are essential amino acids

科学的研究の応用

®-2-acetamido-3-hydroxypropanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Industry: Used in the production of biodegradable polymers and other environmentally friendly materials.

作用機序

Target of Action

N-Acetyl-d-serine, also known as ®-2-acetamido-3-hydroxypropanoic acid, is a compound that primarily targets the Coagulation factor XIII A chain in humans . The Coagulation factor XIII A chain plays a crucial role in the blood coagulation process, which is essential for wound healing and preventing excessive bleeding.

Mode of Action

This interaction may result in changes to the blood coagulation process, although the specific nature of these changes is currently unknown .

Biochemical Pathways

N-Acetyl-d-serine is involved in several biochemical pathways. It is a part of the class of organic compounds known as n-acyl-l-alpha-amino acids, which are n-acylated alpha amino acids having the L-configuration of the alpha-carbon atom . These compounds play a crucial role in various biochemical processes, including protein synthesis and metabolism .

Action Environment

The action, efficacy, and stability of N-Acetyl-d-serine can be influenced by various environmental factors. Specific details about how these factors influence the compound’s action are currently unknown

生化学分析

Biochemical Properties

N-Acetyl-d-serine participates in biochemical reactions by interacting with enzymes, proteins, and other biomolecules . For instance, it is involved in the sulfur assimilation pathway, where it interacts with serine acetyltransferase . This enzyme catalyzes the formation of O-acetyl-serine from L-serine and acetyl-CoA, leading to the synthesis of cysteine .

Cellular Effects

N-Acetyl-d-serine influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . For example, in the slime mold Dictyostelium discoideum, D-serine (a related compound) has been found to regulate cAMP signaling during the organism’s development .

Molecular Mechanism

The molecular mechanism of N-Acetyl-d-serine involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . In mammals, D-serine is synthesized by serine racemase and degraded by D-amino acid oxidase . It acts as an endogenous ligand for N-methyl-D-aspartate (NMDA) and δ2 glutamate receptors, playing crucial roles in brain functions such as learning and memory .

Dosage Effects in Animal Models

The effects of N-Acetyl-d-serine can vary with different dosages in animal models . Chronic elevation of D-serine, for example, has been shown to reduce proneness towards depression-related behavior

Metabolic Pathways

N-Acetyl-d-serine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels . As mentioned earlier, it plays a role in the sulfur assimilation pathway, interacting with serine acetyltransferase .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-acetamido-3-hydroxypropanoic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable chiral precursor, such as ®-serine.

Acetylation: The hydroxyl group of ®-serine is acetylated using acetic anhydride in the presence of a base like pyridine.

Hydrolysis: The acetylated product is then hydrolyzed under acidic conditions to yield ®-2-acetamido-3-hydroxypropanoic acid.

Industrial Production Methods

In industrial settings, the production of ®-2-acetamido-3-hydroxypropanoic acid may involve enzymatic methods to ensure high enantiomeric purity. Enzymes such as acylases and hydrolases are employed to catalyze specific reactions, providing a more environmentally friendly and efficient production process.

化学反応の分析

Types of Reactions

®-2-acetamido-3-hydroxypropanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

Oxidation: Formation of keto or aldehyde derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of N-substituted derivatives.

類似化合物との比較

Similar Compounds

Serine: An essential amino acid with a similar structure but lacks the acetyl group.

Threonine: Another essential amino acid with a similar structure but has an additional methyl group.

Uniqueness

®-2-acetamido-3-hydroxypropanoic acid is unique due to its acetyl group, which imparts different chemical properties and reactivity compared to serine and threonine. This modification allows it to participate in unique biochemical reactions and makes it a valuable compound in various research and industrial applications.

生物活性

N-Acetyl-d-serine (NAS) is a derivative of d-serine, an amino acid that plays a crucial role in various neurological functions, particularly as a co-agonist at the N-methyl-D-aspartate receptor (NMDAR). This article explores the biological activity of NAS, focusing on its mechanisms, therapeutic potential, and implications for neurological disorders.

Overview of d-Serine and N-Acetyl-d-serine

d-Serine is synthesized in the brain primarily through the action of serine racemase, which converts L-serine to d-serine. It is involved in synaptic plasticity, learning, and memory by modulating NMDAR activity. NAS, as an acetylated form of d-serine, may enhance the stability and bioavailability of d-serine in biological systems.

- NMDAR Modulation :

- Neuroprotective Effects :

- Influence on Cognitive Function :

Pharmacokinetics

The pharmacokinetic profile of NAS is crucial for its therapeutic application:

- Absorption and Distribution : NAS shows linear kinetics with peak plasma concentrations achieved within 1-2 hours post-administration.

- Half-life : The half-life of NAS is approximately 3.3 hours, indicating a relatively short duration of action which may require multiple dosing for sustained effects .

Case Study 1: Cognitive Impairment in Alzheimer's Disease

A study assessed serum levels of d-serine in AD patients compared to healthy controls. It found significant increases in serum d-serine correlating with cognitive decline. This suggests that modulating d-serine levels through NAS could be beneficial in managing AD symptoms .

Case Study 2: Safety Profile

In clinical trials evaluating the safety of d-serine and its derivatives, only minor renal abnormalities were reported, which resolved upon cessation of treatment. This highlights the potential safety of NAS even at higher doses when monitored appropriately .

Comparative Analysis Table

| Parameter | N-Acetyl-d-serine | D-Serine |

|---|---|---|

| Role | Co-agonist at NMDAR | Co-agonist at NMDAR |

| Pharmacokinetics | Short half-life (~3.3h) | Short half-life (~3h) |

| Therapeutic Potential | Neuroprotection | Neuroprotection |

| Safety Profile | Generally safe | Minor renal issues |

特性

IUPAC Name |

(2R)-2-acetamido-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-3(8)6-4(2-7)5(9)10/h4,7H,2H2,1H3,(H,6,8)(H,9,10)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJIHLJJYMXLCOY-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401316393 | |

| Record name | N-Acetyl-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152612-69-6 | |

| Record name | N-Acetyl-D-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152612-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Serine, N-acetyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。